

2-Amino-3-formylchromone CAS number and molecular structure

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Compound of Interest

Compound Name: 2-Amino-3-formylchromone

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An In-depth Technical Guide to 2-Amino-3-formylchromone

This technical guide provides a comprehensive overview of **2-Amino-3-formylchromone**, a key intermediate in the synthesis of various heterocyclic compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and applications.

Compound Identification and Molecular Structure

2-Amino-3-formylchromone, also known as 2-Amino-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a bicyclic heterocyclic molecule composed of a benzene ring fused to a pyran ring.

- CAS Number: 61424-76-8[1][2]
- Molecular Formula: C₁₀H₇NO₃[1][2][3]
- Molecular Weight: 189.17 g/mol [1][2][3]
- IUPAC Name: 2-amino-4-oxochromene-3-carbaldehyde[3]
- Canonical SMILES: C1=CC=C2C(=C1)C(=O)C(=C(O2)N)C=O[3]
- InChI Key: TVGIYZVZBKAJRR-UHFFFAOYSA-N[3]

The molecular structure of **2-Amino-3-formylchromone** is depicted below:

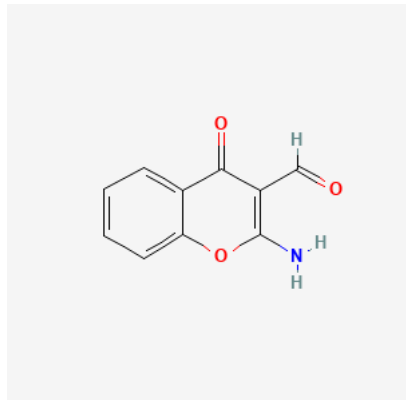


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Physicochemical Properties

The key physicochemical properties of **2-Amino-3-formylchromone** are summarized in the table below, providing essential data for experimental design and application.

Property	Value	Reference(s)
Physical State	Solid	[4]
Melting Point	249 °C (decomposes)	[2]
Boiling Point	401.2 °C at 760 mmHg	[2]
Density	1.486 g/cm ³	[2]
Vapor Pressure	1.2E-06 mmHg at 25°C	[2]
Flash Point	241 °C	[2]
pKa	1.31 ± 0.20 (Predicted)	[2]

Synthesis and Experimental Protocols

2-Amino-3-formylchromone serves as a crucial building block in organic synthesis. Its own synthesis is primarily achieved through the manipulation of other chromone derivatives. Below are key synthetic approaches described in the literature.

Protocol 1: From Chromone-3-carbonitriles

A primary and versatile method for synthesizing 2-aminochromone-3-carboxaldehydes involves the reaction of chromone-3-carbonitriles with various nucleophilic reagents.^[5]

- Starting Material: Chromone-3-carbonitrile (1)
- Reagents: Nucleophilic agents such as aqueous DMF, n-propylamine in aqueous ethanol, concentrated ammonia, or aqueous sodium hydroxide solution.^[5]
- Procedure: The reaction proceeds by treating the chromone-3-carbonitrile substrate with the chosen nucleophile. The reaction conditions (solvent, temperature, and time) are adjusted based on the specific nucleophile used. This process goes through a non-isolable intermediate to yield the final product, **2-Amino-3-formylchromone** (2).^[5]

Protocol 2: From 3-Formylchromone Oximes

An alternative route involves the use of 3-formylchromone oximes.

- Starting Material: 3-Formylchromone oxime (4), which is prepared by reacting 3-formylchromone with hydroxylamine.^[5]
- Reagents: Ammonium hydroxide or sodium hydroxide solution in ethanol.^[5]
- Procedure: The 3-formylchromone oxime is treated with a base like ammonium hydroxide or sodium hydroxide in an ethanol solution. This reaction facilitates the conversion to **2-Amino-3-formylchromone**.^[5]

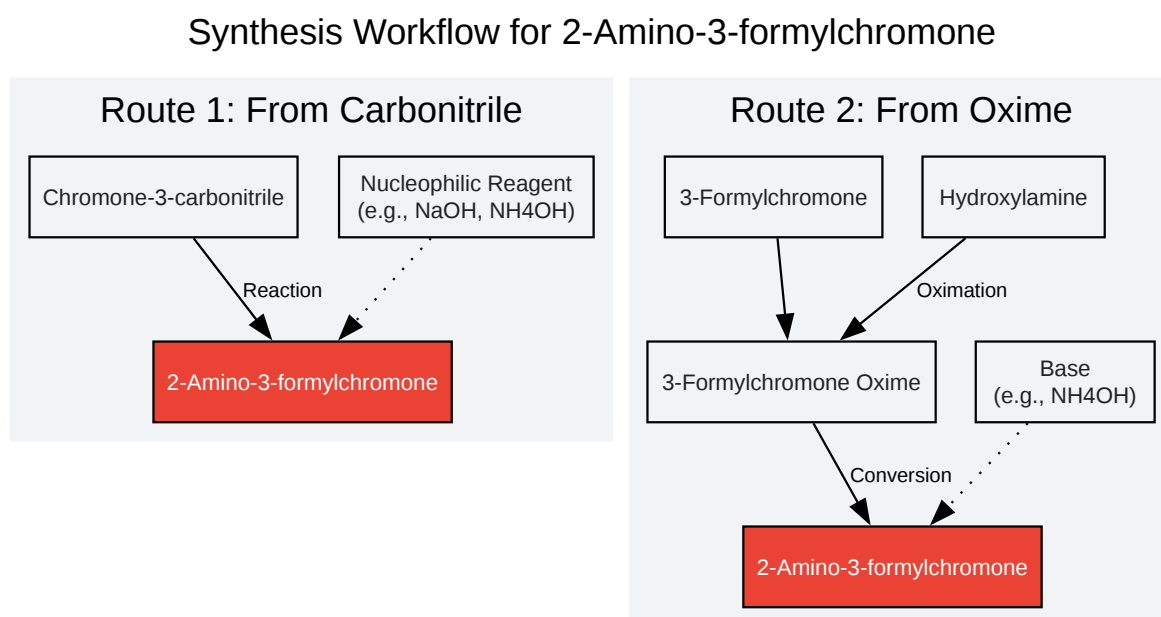
Protocol 3: From Self-Condensation Induced by Ethylenediamine

A specific synthesis involves the reaction of a carbonitrile precursor with ethylenediamine.^[5]

- Starting Material: 3-Cyanochromone (1)
- Reagents: Ethylenediamine, acid for hydrolysis.
- Procedure:

- Reacting 3-cyanochromone with ethylenediamine in boiling ethanol (2:1 molar ratio) for a short duration (e.g., 10 minutes) induces self-condensation, leading to the formation of a bis-chromeno[2,3-b:2',3'-f]diazocine intermediate (6).[5]
- The resulting intermediate (6) is then subjected to acidic hydrolysis to afford **2-Amino-3-formylchromone** (2).[5]

The diagram below illustrates a generalized synthesis workflow.



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A generalized workflow for the synthesis of **2-Amino-3-formylchromone**.

Chemical Reactivity and Applications

2-Amino-3-formylchromone is a versatile precursor for synthesizing a variety of annulated and substituted chromones, many of which exhibit significant biological activity.[5] Its amino and formyl groups provide reactive sites for condensation and cyclization reactions.

Key Reactions:

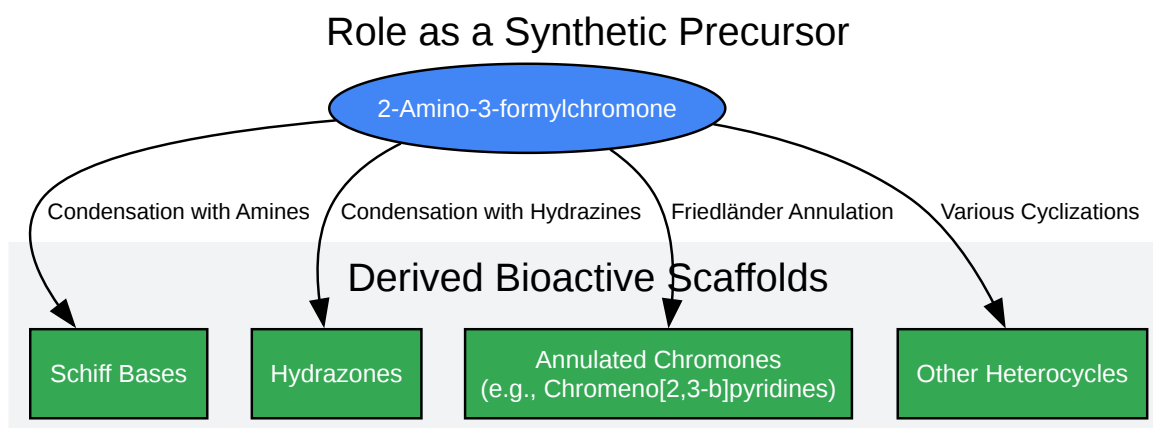
- **Condensation Reactions:** It readily undergoes condensation with various nucleophiles. For example, it reacts with (R)-2-amino-2-phenylethanol to produce a Schiff base ligand capable of forming complexes with metals like Cu(II) and Zn(II).
- **Friedländer Annulation:** As a good precursor, it participates in Friedländer condensation reactions with compounds containing active methylene groups to yield a variety of annulated chromones, such as chromeno[2,3-b]pyridines.[5]

Applications in Synthesis:

This compound is a key starting material for the preparation of diverse heterocyclic structures with potential pharmacological value.

Derivative Class	Application / Activity Noted	Reference(s)
Chiral Schiff Base Ligands	Formation of metal complexes (Cu(II), Zn(II))	
Hydrazone Derivatives	Synthesis of heterocyclic Schiff bases	
Chromeno[2,3-b]pyrrole-2-carboxamides	Synthetic intermediate	
Thioxo-dihydro-thiadiazine derivatives	Synthetic intermediate	
Pyrano[3,2-c]quinolone derivatives	Synthetic intermediate	

The following diagram illustrates the role of **2-Amino-3-formylchromone** as a synthetic precursor.



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2-Amino-3-formylchromone as a key intermediate in heterocyclic synthesis.

Biological and Pharmacological Significance

While direct and extensive studies on the signaling pathways of **2-Amino-3-formylchromone** are not widely published, the broader class of chromone derivatives is of significant interest in medicinal chemistry due to a wide range of pharmacological activities.[5][6]

- **Antimicrobial and Antifungal Activity:** Derivatives synthesized from **2-Amino-3-formylchromone**, particularly certain Schiff bases and hydrazones, have been investigated for their antimicrobial properties. The chromene scaffold is recognized for its potential as an antifungal agent, with some derivatives showing promise as inhibitors of enzymes like lanosterol 14 α -demethylase (CYP51), which is crucial for fungal cell growth.[7]
- **Anticancer Activity:** The chromone moiety is a pharmacophore present in many molecules with anticancer effects.[5][7] Some 3-formylchromone derivatives have demonstrated tumor cell-specific cytotoxicity.[8] They are also explored as potential topoisomerase inhibitors.[6]
- **Anti-inflammatory and Enzyme Inhibition:** Chromones are known to have anti-inflammatory properties.[5] Specific derivatives of 3-formylchromone have shown potent inhibitory activity against enzymes like urease.[8] Recent in silico studies have also pointed to their potential as inhibitors of aldehyde oxidase and insulin-degrading enzyme (IDE), suggesting applications in managing diabetes.[6]

- Other Activities: The chromone class of compounds has been associated with a wide spectrum of biological activities, including antiviral, antioxidant, neuroprotective, and anti-HIV effects.[5][6][8]

The versatility of **2-Amino-3-formylchromone** makes it a valuable scaffold for the development of new therapeutic agents targeting a range of diseases. Further research into its specific derivatives is likely to uncover novel mechanisms and applications in drug discovery.

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